molecular formula C9H9N3 B3346827 2-Methyl-1,8-naphthyridin-4-amine CAS No. 1245210-70-1

2-Methyl-1,8-naphthyridin-4-amine

Cat. No.: B3346827
CAS No.: 1245210-70-1
M. Wt: 159.19 g/mol
InChI Key: VHDHVPUTQRMHKW-UHFFFAOYSA-N
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Description

2-Methyl-1,8-naphthyridin-4-amine is a heterocyclic aromatic compound featuring a naphthyridine core substituted with a methyl group at the 2-position and an amine group at the 4-position. Its synthesis typically involves nucleophilic substitution or amination strategies, and its derivatives exhibit diverse physicochemical properties depending on substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,8-naphthyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDHVPUTQRMHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694990
Record name 2-Methyl-1,8-naphthyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245210-70-1
Record name 2-Methyl-1,8-naphthyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,8-naphthyridin-4-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation, which gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as microwave-assisted synthesis, have been employed to achieve these goals. These methods offer advantages like shorter reaction times, higher selectivity, and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

Major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Methyl-1,8-naphthyridin-4-amine and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications to the naphthyridine structure can significantly enhance antibacterial activity against a range of pathogens, including multidrug-resistant strains. For instance, certain derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics such as tetracycline and ampicillin .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that 1,8-naphthyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and interference with DNA replication. For example, HKL-1, a derivative of this compound, has been identified as an effective antimitotic agent that induces G2/M cell cycle arrest in human leukemia cells .

Chemical Biology

Biological Pathways and Molecular Interactions

In chemical biology, this compound is utilized to study biological pathways due to its ability to form stable complexes with biomolecules. Its interaction with DNA segments is particularly noteworthy; the compound can form hydrogen bonds that interfere with transcription processes, which is crucial for its antibacterial and anticancer activities .

Materials Science

Applications in Electronics

The compound is also relevant in materials science, particularly in the development of electronic devices. Its derivatives are being explored for use in light-emitting diodes (LEDs) and dye-sensitized solar cells due to their favorable electronic properties . The ability to modify the naphthyridine structure allows for tuning of these properties to optimize performance in various applications.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several methods, including condensation reactions and cyclization processes. The structure-activity relationship (SAR) studies indicate that specific substitutions on the naphthyridine ring can significantly affect the biological activity of the compounds. For instance, introducing different functional groups can enhance potency against specific bacterial strains or cancer cell lines .

Case Study 1: Antibacterial Activity Evaluation

A study conducted by Laxminarayana et al. evaluated a series of 1,8-naphthyridine derivatives for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited high inhibitory effects against resistant strains .

Case Study 2: Anticancer Efficacy

Research by Chen et al. focused on the anticancer effects of novel 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives. These compounds were synthesized and tested for their ability to sensitize cancer cells to cisplatin treatment. The study found that certain derivatives not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutics .

Comparison with Similar Compounds

Structural and Physical Properties
  • Melting Points: Substituents significantly influence melting points. For example: 2-(4-Methoxyphenyl)-...-4-amine (3f): 194–196°C 2-(Thienyl)-...-4-amine (3g): 219–221°C 1,8-Naphthyridin-3-amine: No data, but its hazards suggest lower stability .

Table 2: Physical Properties

Compound Substituents Melting Point (°C) Fluorescence
2-Methyl-1,8-naphthyridin-4-amine 2-Me, 4-NH₂ Not reported High
3f 4-MeO-Ph, 5-CF₃ 194–196 Not reported
3g Thienyl, 5-CF₃ 219–221 Not reported
Reactivity and Functional Group Effects
  • Electron-Donating Groups (EDGs) : Methoxy (OMe) groups (e.g., 3f) increase solubility but may reduce reactivity in electrophilic substitutions .
  • Amine Position : The 4-amine isomer (vs. 3-amine) shows distinct fluorescence and reactivity due to conjugation differences in the naphthyridine core .

Biological Activity

Overview

2-Methyl-1,8-naphthyridin-4-amine is a heterocyclic compound belonging to the naphthyridine class, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The synthesis of this compound can be achieved through various methods, including multicomponent reactions involving substituted aromatic aldehydes and 2-aminopyridine. Green chemistry approaches such as microwave-assisted synthesis are also employed to optimize yield and minimize environmental impact.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain naphthyridine derivatives possess activity against a range of bacteria such as Staphylococcus aureus and Escherichia coli. In vitro evaluations indicated that some derivatives were comparable to standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundTarget BacteriaActivity Level
This compoundE. coliModerate
1,8-Naphthyridine Derivative AS. aureusHigh
1,8-Naphthyridine Derivative BPseudomonas aeruginosaLow

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been noted that this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of topoisomerases. Some derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Case Study: Anticancer Effects
A study investigating the anticancer effects of several naphthyridine derivatives found that compounds similar to this compound displayed significant cytotoxicity against breast cancer cell lines (SKBr3), with IC50 values indicating effective concentration levels for inducing cell death .

The biological activity of this compound is attributed to its interaction with specific molecular targets. In antimicrobial applications, it is suggested that the compound inhibits bacterial DNA gyrase, disrupting DNA replication processes essential for bacterial survival. For anticancer properties, the compound may interfere with signaling pathways involved in cell proliferation and survival.

Therapeutic Applications

The diverse biological activities of this compound suggest potential therapeutic applications in treating infections and various cancers. Ongoing research is focused on optimizing its efficacy and safety profile for clinical use.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-methyl-1,8-naphthyridin-4-amine and its derivatives?

  • Answer : The synthesis often involves condensation reactions of 2-aminopyridine derivatives with carbonyl compounds or β-ketoesters. For example, ethyl 2-chloronicotinoylacetates can react with amines under basic conditions to form intermediates that cyclize into 1,8-naphthyridin-4-ones, which can be further functionalized . Microwave-assisted synthesis is also effective for generating novel derivatives with substituents like trifluoromethyl or aryl groups, achieving yields up to 90% .

Q. How is the structural characterization of this compound performed?

  • Answer : Key techniques include:

  • IR spectroscopy : To identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : For regiochemical confirmation (e.g., aromatic proton signals in δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns (e.g., m/z 426 M⁺ for a derivative in cytotoxicity studies) .

Q. What safety precautions are required when handling this compound?

  • Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles), avoid dust formation, and ensure proper ventilation. In case of exposure, rinse skin/eyes with water and seek medical attention .

Q. What are the recommended storage conditions for this compound?

  • Answer : Store in a dry, cool environment (room temperature) within a tightly sealed container to prevent moisture absorption or decomposition. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of naphthyridine derivatives?

  • Answer : Temperature and catalyst choice critically influence stereoselectivity. For example, hydrogenation at 0°C with (dIpc)₂BH yields kinetic products (e.g., 12Z, ≥20:1 selectivity), while heating to 85°C drives isomerization to thermodynamically stable 12E (≥12:1 selectivity). Subsequent reactions with aldehydes achieve enantiomeric excess (e.e.) up to 92% .

Q. How do conflicting data on reaction yields or selectivity arise in naphthyridine synthesis, and how can they be resolved?

  • Answer : Discrepancies often stem from variations in reaction conditions (e.g., solvent purity, catalyst loading). For instance, using (dipic)₂BH instead of (dIpc)₂BH at elevated temperatures improves both yield and diastereoselectivity . Systematic optimization of parameters (time, temperature, stoichiometry) and characterization of intermediates (e.g., via HPLC or X-ray crystallography) can resolve inconsistencies .

Q. What mechanistic pathways explain the formation of polyfunctional 1,8-naphthyridines?

  • Answer : Key steps include:

  • Condensation : 2-Amino-3-formylpyridines react with active methylene compounds or ketones in the presence of piperidine, forming intermediates that cyclize into naphthyridines .
  • Amination : Direct amination of halogenated precursors (e.g., 4-bromo-1,8-naphthyridine) with ammonia or amines under high-temperature/pressure conditions (e.g., NH₃/PhOH at 170°C) .

Q. How can the biological activity of this compound derivatives be evaluated?

  • Answer : Cytotoxicity assays against cell lines (e.g., MCF7 breast cancer cells) are common. Derivatives like 6-(4-hydroxy-7-methyl-2-phenyl-naphthyridin-3-yl)-dihydropyrimidinones show IC₅₀ values <10 μM, validated via MTT assays and supported by molecular docking studies .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Answer : Optimize solvent systems (e.g., DMF for solubility), use scavengers to quench reactive byproducts, and employ flow chemistry for precise control of reaction parameters (residence time, mixing efficiency) .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound Derivatives

MethodConditionsYield (%)Selectivity (e.e./ds)Key Reference
Microwave-assisted150°C, 10 min, DMF61–90N/A
Condensation-CyclizationPiperidine, reflux, 12 h70–85≥12:1 ds
Catalytic Hydrogenation(dIpc)₂BH, 0°C → 85°C80–9280–92% e.e.

Table 2 : Toxicity Profile of this compound (GHS Classification)

Hazard TypeCategorySignal WordPrecautionary Measures
Acute Oral Toxicity4WarningAvoid ingestion; use PPE
Acute Dermal Toxicity4WarningWear gloves/lab coat
Acute Inhalation Toxicity4WarningUse fume hood

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,8-naphthyridin-4-amine
Reactant of Route 2
Reactant of Route 2
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